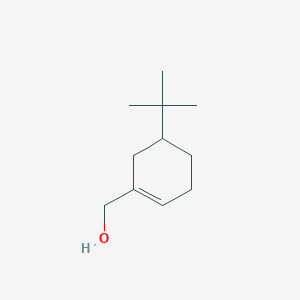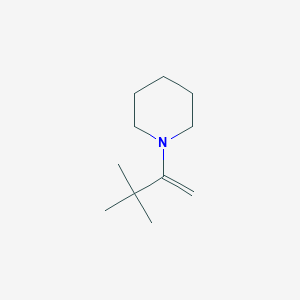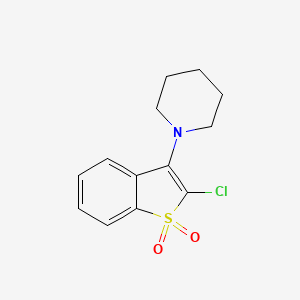
2-Chloro-3-(piperidin-1-yl)-1H-1-benzothiophene-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(piperidin-1-yl)-1H-1-benzothiophene-1,1-dione is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a chloro group at the second position, a piperidinyl group at the third position, and a benzothiophene core structure. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(piperidin-1-yl)-1H-1-benzothiophene-1,1-dione typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives with appropriate electrophiles.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions, where piperidine acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(piperidin-1-yl)-1H-1-benzothiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiophene derivatives.
Substitution: Formation of substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
2-Chloro-3-(piperidin-1-yl)-1H-1-benzothiophene-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(piperidin-1-yl)-1H-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1H-benzothiophene-1,1-dione: Lacks the piperidinyl group.
3-(Piperidin-1-yl)-1H-1-benzothiophene-1,1-dione: Lacks the chloro group.
2-Chloro-3-(morpholin-4-yl)-1H-1-benzothiophene-1,1-dione: Contains a morpholinyl group instead of a piperidinyl group.
Uniqueness
2-Chloro-3-(piperidin-1-yl)-1H-1-benzothiophene-1,1-dione is unique due to the presence of both the chloro and piperidinyl groups, which confer specific chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and potential biological activities, making it a valuable scaffold in medicinal chemistry and other research fields.
Properties
CAS No. |
62268-36-4 |
|---|---|
Molecular Formula |
C13H14ClNO2S |
Molecular Weight |
283.77 g/mol |
IUPAC Name |
2-chloro-3-piperidin-1-yl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C13H14ClNO2S/c14-13-12(15-8-4-1-5-9-15)10-6-2-3-7-11(10)18(13,16)17/h2-3,6-7H,1,4-5,8-9H2 |
InChI Key |
FQNQAINYJMHESE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(S(=O)(=O)C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14546556.png)
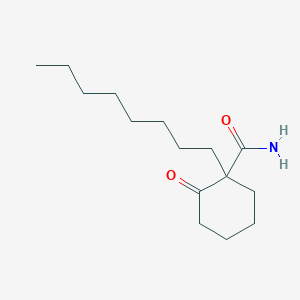
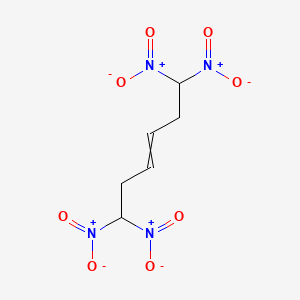
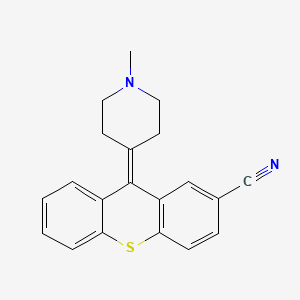
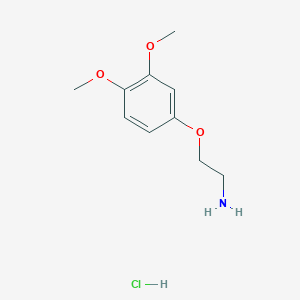
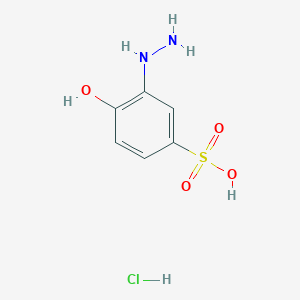
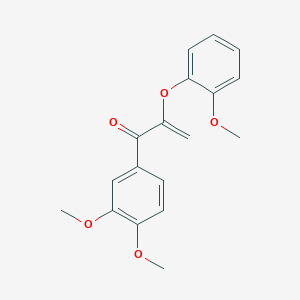
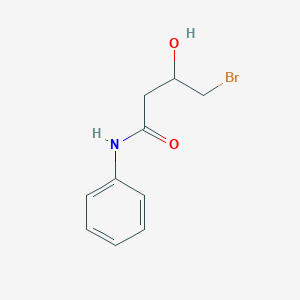
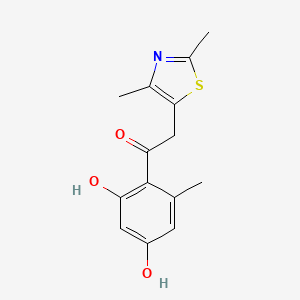
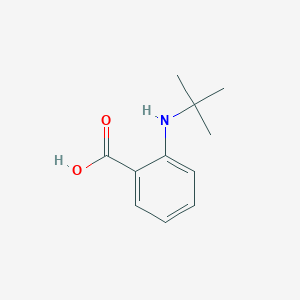
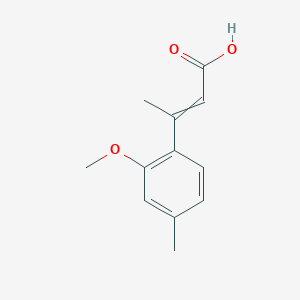
![2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole](/img/structure/B14546623.png)
